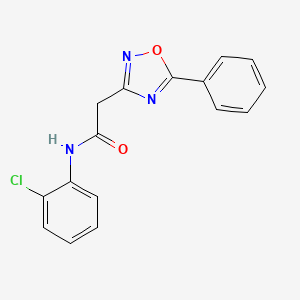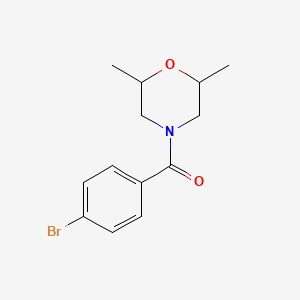![molecular formula C19H24N2O3S B5109605 N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5109605.png)
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide, also known as FMe-ADMET, is a chemical compound used in scientific research for its potential pharmaceutical properties. It is a small molecule that has been synthesized in the laboratory and tested for its therapeutic effects.
作用机制
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is believed to exert its therapeutic effects by inhibiting the activity of enzymes involved in key cellular processes. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. By inhibiting HDACs, N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide may alter the expression of genes involved in cancer growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
In addition to its effects on HDAC activity, N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been shown to modulate other biochemical pathways in cells. For example, it has been found to activate the protein kinase C (PKC) pathway, which is involved in cell signaling and regulation of gene expression. N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Physiologically, N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been found to cross the blood-brain barrier, suggesting its potential use in treating neurological disorders.
实验室实验的优点和局限性
One advantage of N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is its small size, which allows it to penetrate cells and tissues easily. In addition, its synthesis method is well-established, making it relatively easy to obtain in large quantities. However, N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has some limitations for lab experiments. For example, it is not very soluble in water, which can make it difficult to administer in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to test its effects.
未来方向
There are several future directions for research on N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of research is its effects on other HDAC isoforms, which may have different functions in cells. Additionally, further studies are needed to understand the mechanisms underlying its effects on inflammation and neurodegeneration. Finally, more research is needed to optimize its pharmacokinetic properties, such as solubility and bioavailability, for use in clinical trials.
合成方法
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide is synthesized by a multistep process involving the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 2-bromoethyl methyl sulfide and potassium carbonate in DMF at 100°C. The resulting product is then treated with 2-furylboronic acid and palladium acetate in a mixture of ethanol and water to yield N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide. The purity of the compound is confirmed by NMR and HPLC analysis.
科学研究应用
N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. In addition, N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide has been found to have neuroprotective effects in a mouse model of Parkinson's disease.
属性
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c22-19(20-7-13-25-15-18-2-1-10-24-18)17-5-3-16(4-6-17)14-21-8-11-23-12-9-21/h1-6,10H,7-9,11-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGSFLOOLWYEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCCSCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(1-azepanylacetyl)-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5109539.png)
![ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5109545.png)
![ethyl 5-amino-4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5109552.png)


![methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5109573.png)

![1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5109601.png)
![2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide](/img/structure/B5109602.png)
![6-{[4-(allylthio)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5109603.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5109611.png)
![5-methyl-4,5-dihydrospiro[2-benzazepine-3,1'-cyclopentane] 2-oxide](/img/structure/B5109612.png)
